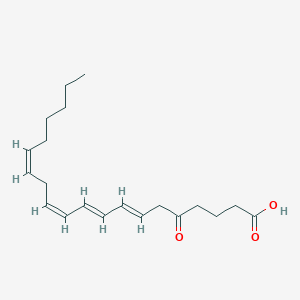

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid (5-KETE) is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid. It is synthesized by the 5-lipoxygenase (5-LO) pathway and is involved in various physiological and pathological processes.

Mecanismo De Acción

The mechanism of action of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is not fully understood. It has been shown to bind to the G protein-coupled receptor, GPR99, which is expressed on neutrophils and monocytes. Activation of GPR99 by 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid leads to the activation of various intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell migration and survival.

Efectos Bioquímicos Y Fisiológicos

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in neutrophils and monocytes, which are involved in the killing of pathogens. In addition, it has been shown to induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of studying 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is that it is a relatively stable metabolite of arachidonic acid, which can be easily measured in biological samples using various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). However, one limitation of studying 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is that it is a relatively minor metabolite of arachidonic acid, which is present in low concentrations in biological samples.

Direcciones Futuras

There are several future directions for the study of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid. One direction is to investigate the role of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid in cancer. It has been shown to be involved in the proliferation and migration of cancer cells. Another direction is to investigate the role of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid in cardiovascular diseases. It has been shown to be involved in the regulation of vascular tone and blood pressure. Finally, another direction is to investigate the development of novel therapeutic agents that target the 5-LO pathway, which is involved in the synthesis of 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid and other bioactive lipids.

Métodos De Síntesis

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid is synthesized by the 5-LO pathway, which is a pathway for the metabolism of arachidonic acid. Arachidonic acid is converted to leukotriene A4 (LTA4) by the action of 5-LO and 5-LO activating protein (FLAP). LTA4 is then converted to either LTB4 or LTC4 by the action of LTA4 hydrolase or LTC4 synthase, respectively. LTB4 can be further metabolized to 5-HETE and 5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid by the action of 5-hydroxyeicosanoid dehydrogenase.

Aplicaciones Científicas De Investigación

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid has been implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. It has been shown to be a potent chemotactic agent for neutrophils and monocytes, which are involved in the inflammatory response. In addition, it has been shown to induce the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of leukocytes to the site of inflammation.

Propiedades

Número CAS |

151392-38-0 |

|---|---|

Nombre del producto |

5-Keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid |

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(7E,9E,11Z,14Z)-5-oxoicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-14H,2-5,8,15-18H2,1H3,(H,22,23)/b7-6-,10-9-,12-11+,14-13+ |

Clave InChI |

MXROXKJYXIHKSX-UHFFFAOYSA-N |

SMILES isomérico |

CCCCC/C=C\C/C=C\C=C\C=C\CC(=O)CCCC(=O)O |

SMILES |

CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CC=CC=CCC(=O)CCCC(=O)O |

Sinónimos |

5-KEA 5-keto-(7E,9E,11Z,14Z)-eicosatetraenoic acid 5-ketoeicosatetraenoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)